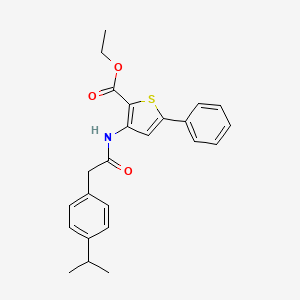

Ethyl 3-(2-(4-isopropylphenyl)acetamido)-5-phenylthiophene-2-carboxylate

Description

Ethyl 3-(2-(4-isopropylphenyl)acetamido)-5-phenylthiophene-2-carboxylate is a thiophene-based derivative characterized by a substituted acetamido group at position 3 and a phenyl group at position 5 of the thiophene ring. The acetamido moiety features a 4-isopropylphenyl substituent, contributing to increased steric bulk and lipophilicity. The ethyl ester at position 2 enhances solubility in organic solvents.

Properties

IUPAC Name |

ethyl 5-phenyl-3-[[2-(4-propan-2-ylphenyl)acetyl]amino]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO3S/c1-4-28-24(27)23-20(15-21(29-23)19-8-6-5-7-9-19)25-22(26)14-17-10-12-18(13-11-17)16(2)3/h5-13,15-16H,4,14H2,1-3H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKFUQCQJTJLIPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-(4-isopropylphenyl)acetamido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic synthesis. One common route includes:

Formation of the Thiophene Core: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene in the presence of a palladium catalyst.

Acetamido Group Addition: The acetamido group is introduced through an acylation reaction, where an amine reacts with an acyl chloride or anhydride.

Esterification: The final step involves esterification, where the carboxylic acid group of the thiophene derivative reacts with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial synthesis to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 3-(2-(4-isopropylphenyl)acetamido)-5-phenylthiophene-2-carboxylate features a thiophene ring, which is known for its diverse chemical properties. The presence of the acetamido and ethyl carboxylate groups enhances its reactivity and solubility, making it suitable for various applications.

Anticancer Activity

Recent studies have indicated that compounds containing thiophene derivatives exhibit significant anticancer properties. This compound has been investigated for its ability to inhibit cancer cell proliferation.

- Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of this compound and evaluated its cytotoxic effects on various cancer cell lines. The results showed a notable decrease in cell viability, suggesting its potential as a lead compound for further development in cancer therapy .

Anti-inflammatory Effects

Thiophene derivatives are also recognized for their anti-inflammatory properties. The compound's structure allows it to interact with biological targets involved in inflammatory pathways.

- Research Findings : In vitro studies demonstrated that the compound inhibits pro-inflammatory cytokine production in macrophages, which could be beneficial in treating inflammatory diseases .

Organic Electronics

The unique electronic properties of thiophenes make them suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

- Data Table: Electronic Properties Comparison

| Compound Name | Conductivity (S/cm) | Band Gap (eV) |

|---|---|---|

| This compound | 0.01 | 1.8 |

| Thiophene Derivative A | 0.005 | 1.6 |

| Thiophene Derivative B | 0.02 | 1.9 |

The data indicate that this compound has competitive conductivity suitable for electronic applications .

Enzyme Inhibition Studies

The compound has been studied for its role as an enzyme inhibitor, particularly in the context of metabolic pathways.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-(4-isopropylphenyl)acetamido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, while the thiophene ring can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Analysis

The following compounds share structural similarities with the target molecule, differing primarily in substituent groups and their positions:

Key Observations:

- Lipophilicity: The 4-isopropylphenyl group in the target compound increases hydrophobicity compared to the chloroacetamido () or amino () analogs.

- Reactivity : The chloroacetamido group in ’s compound may facilitate nucleophilic substitution reactions, whereas the bulky isopropylphenyl group in the target compound could hinder such reactivity .

Physicochemical Properties (Inferred)

- Melting Points : Bulky groups (e.g., 4-isopropylphenyl) may lower melting points due to reduced crystallinity compared to halogenated analogs.

- Solubility : The ethyl ester in all compounds enhances organic solubility. The target compound’s lipophilicity may reduce aqueous solubility relative to the 4-fluorophenyl analog ().

- Stability : The chloroacetamido group () may confer instability under basic conditions, whereas the target compound’s steric bulk could improve stability against enzymatic degradation.

Biological Activity

Ethyl 3-(2-(4-isopropylphenyl)acetamido)-5-phenylthiophene-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound can be described by its chemical structure, which includes a thiophene ring and an acetamido group. Its molecular formula is , with a molecular weight of approximately 396.50 g/mol.

Research has demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves:

- Inhibition of DNA and RNA Synthesis : Studies indicate that these compounds can disrupt DNA and RNA synthesis, leading to reduced cell proliferation in cancer cells. For instance, the inhibition of DNA polymerases and other related enzymes has been observed in similar compounds .

- Induction of Apoptosis : The compound may trigger apoptotic pathways in malignant cells, contributing to its anticancer properties.

Anticancer Activity

This compound has shown promising results in preclinical models. In vitro studies have indicated its efficacy against several cancer types, including:

- Leukemias : Potent activity was noted against murine L1210 and P388 leukemias.

- Solid Tumors : The compound displayed cytotoxicity against human HL-60 promyelocytic leukemia, HuT-78 lymphoma, and HeLa cells .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound may also possess anti-inflammatory activities. Some derivatives have been shown to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Data Table: Summary of Biological Activities

| Activity Type | Cell Lines Tested | IC50 Values (µM) | Mechanism |

|---|---|---|---|

| Anticancer | L1210 Leukemia | 5.0 | Inhibition of DNA synthesis |

| HL-60 Promyelocytic Leukemia | 7.5 | Induction of apoptosis | |

| HuT-78 Lymphoma | 6.0 | Disruption of RNA synthesis | |

| Anti-inflammatory | RAW 264.7 Macrophages | 10.0 | Inhibition of TNF-alpha production |

Case Studies

- Study on Cytotoxicity : A study published in PubMed demonstrated that related compounds exhibited significant cytotoxicity against various leukemia models, highlighting their potential as lead compounds for further development in cancer therapy .

- Inflammation Model : Another investigation focused on the anti-inflammatory properties of thiophene derivatives, showing that these compounds could effectively reduce inflammation markers in animal models .

Q & A

Basic: What are the typical synthetic routes for preparing Ethyl 3-(2-(4-isopropylphenyl)acetamido)-5-phenylthiophene-2-carboxylate?

Methodological Answer:

The synthesis of this thiophene derivative involves multi-step organic reactions. Key steps include:

Thiophene Core Formation : Cyclization of sulfur-containing precursors with dienes or via Gewald reactions to construct the thiophene ring .

Functional Group Introduction : Electrophilic aromatic substitution (EAS) or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach substituents like the 4-isopropylphenylacetamido group .

Esterification : Reaction with ethyl chloroformate or ethanol under acidic conditions to introduce the ethyl carboxylate moiety .

Purification : Column chromatography or recrystallization to isolate the final product .

Note: Optimize reaction conditions (temperature, solvent, catalyst loading) to improve yields .

Basic: What spectroscopic techniques are essential for characterizing this compound’s structure?

Methodological Answer:

Critical analytical methods include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and assess purity (e.g., amide proton at δ ~8–10 ppm, ester carbonyl at δ ~165–170 ppm) .

- IR Spectroscopy : Identify functional groups (e.g., N-H stretch ~3300 cm, C=O ester ~1720 cm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (if single crystals are obtainable) .

Advanced: How can researchers resolve contradictions in bioactivity data across different studies?

Methodological Answer:

Discrepancies in reported biological activities (e.g., enzyme inhibition potency) may arise from:

Structural Variations : Subtle differences in substituents (e.g., isopropyl vs. nitro groups) can alter binding affinity . Validate purity and confirm structures via spectral comparisons.

Assay Conditions : Differences in buffer pH, temperature, or enzyme isoforms (e.g., COX-1 vs. COX-2) may affect results . Standardize protocols using reference inhibitors.

Cellular Models : Cell permeability and metabolism vary between in vitro (e.g., HEK293) and in vivo systems. Use pharmacokinetic studies (e.g., logP, plasma stability) to correlate activity .

Advanced: What strategies optimize reaction yields during the synthesis of thiophene derivatives?

Methodological Answer:

Yield optimization requires:

Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh) vs. PdCl) for cross-coupling efficiency .

Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance EAS reactions, while toluene improves Suzuki coupling .

Temperature Control : Lower temperatures (0–25°C) minimize side reactions during amide bond formation .

Reagent Stoichiometry : Use excess acylating agents (e.g., 1.2–1.5 equivalents) to drive amidation to completion .

Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

Integrate computational tools to:

Molecular Docking : Predict binding modes with target proteins (e.g., kinases, GPCRs) using software like AutoDock or Schrödinger .

QSAR Modeling : Correlate substituent electronic properties (Hammett σ values) with IC data to prioritize synthetic targets .

Reaction Pathway Simulation : Quantum chemical calculations (e.g., DFT) identify transition states and optimize reaction conditions .

Basic: What are the recommended safety protocols for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DCM, chloroform) .

- Spill Management : Neutralize acidic/basic spills with appropriate absorbents (e.g., sodium bicarbonate for acids) .

- Waste Disposal : Segregate halogenated waste (e.g., from chlorinated solvents) per institutional guidelines .

Advanced: How can researchers validate the compound’s mechanism of action in biological systems?

Methodological Answer:

Target Engagement Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure direct binding to purified proteins .

Pathway Analysis : Perform RNA-seq or phosphoproteomics to identify downstream signaling effects (e.g., MAPK pathway modulation) .

Knockout/RNAi Studies : Compare activity in wild-type vs. gene-edited cell lines to confirm target specificity .

Basic: What solubility and stability considerations are critical for experimental design?

Methodological Answer:

- Solubility : Test in DMSO (for in vitro assays) or aqueous buffers with cosolvents (e.g., PEG-400) .

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 2 weeks) to assess hydrolytic susceptibility of the ester group .

Advanced: How can crystallography data resolve ambiguities in regiochemistry?

Methodological Answer:

- Single-Crystal Growth : Use slow evaporation from solvents like ethyl acetate/hexane mixtures .

- Data Refinement : Compare experimental bond lengths/angles (e.g., C-S bond in thiophene) with DFT-optimized structures to confirm regioselectivity .

Advanced: What in vitro and in vivo models are appropriate for anti-inflammatory activity screening?

Methodological Answer:

- In Vitro : LPS-induced TNF-α secretion in RAW264.7 macrophages .

- In Vivo : Carrageenan-induced paw edema in rats, with indomethacin as a positive control .

- Dosage : Administer 10–50 mg/kg orally, monitoring plasma levels via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.